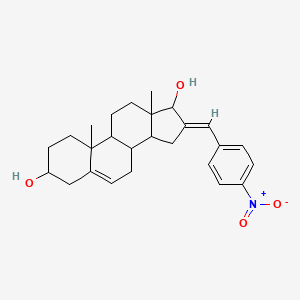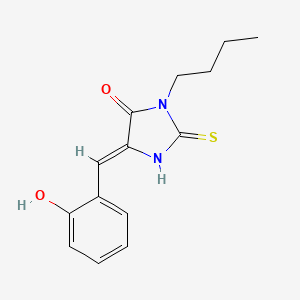
4-(3-isopropoxybenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-isopropoxybenzoyl)morpholine, commonly known as IBTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. IBTM belongs to the class of morpholine-based compounds, which are known for their diverse biological activities and pharmacological properties. In
科学研究应用
IBTM has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, IBTM has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have a high binding affinity for certain protein targets, making it a promising candidate for drug discovery. In materials science, IBTM has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and mechanical strength.
作用机制
The mechanism of action of IBTM is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, IBTM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, IBTM can reduce inflammation and pain. IBTM has also been reported to inhibit the replication of certain viruses, such as herpes simplex virus (HSV), by targeting viral DNA polymerase.
Biochemical and Physiological Effects
IBTM has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In animal studies, IBTM has been shown to reduce inflammation and pain, as well as inhibit the growth of tumors. It has also been reported to have a protective effect on the liver and kidneys, and to improve glucose metabolism in diabetic rats. In vitro studies have shown that IBTM can inhibit the replication of various viruses, including HSV, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
实验室实验的优点和局限性
One of the main advantages of IBTM is its high potency and selectivity for certain protein targets, which makes it a valuable tool for studying the biological pathways involved in inflammation, cancer, and viral infections. However, IBTM also has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.
未来方向
The potential applications of IBTM are vast, and there are many future directions for research in this field. One area of interest is the development of IBTM-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of IBTM as a building block for the synthesis of novel materials with unique properties, such as self-healing and shape-memory polymers. Additionally, further studies are needed to elucidate the mechanism of action of IBTM and to identify its protein targets in the body.
Conclusion
In conclusion, IBTM is a promising compound that has a wide range of potential applications in various fields of science. Its high potency and selectivity for certain protein targets make it a valuable tool for studying the biological pathways involved in inflammation, cancer, and viral infections. However, further research is needed to fully understand the mechanism of action of IBTM and to identify its protein targets in the body. With continued research, IBTM has the potential to contribute to the development of new drugs and materials with unique properties and applications.
合成方法
The synthesis of IBTM involves the reaction of 3-isopropoxybenzoyl chloride with morpholine in the presence of a base catalyst, such as triethylamine or pyridine. The reaction proceeds through the formation of an intermediate, which is then converted into IBTM by the addition of a strong acid, such as hydrochloric acid or sulfuric acid. The yield of IBTM can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reagents used.
属性
IUPAC Name |
morpholin-4-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(2)18-13-5-3-4-12(10-13)14(16)15-6-8-17-9-7-15/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRZIKPNGSZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3-pyridinylmethyl)pentanamide](/img/structure/B5325281.png)

![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325304.png)
![4-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5325315.png)

![2-pyridinyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanol dihydrochloride](/img/structure/B5325326.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5325341.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate](/img/structure/B5325346.png)

![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5325355.png)
![3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5325359.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325366.png)